molecular formula C21H22N4OS B2968501 N-phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide CAS No. 1203202-75-8

N-phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide

Cat. No.: B2968501
CAS No.: 1203202-75-8
M. Wt: 378.49
InChI Key: ZECZVTPDLZDAPO-UHFFFAOYSA-N
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Description

N-phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide is a synthetic organic compound featuring a piperazine core linked to a phenylcarboxamide group and a 2-phenylthiazole moiety via a methylene bridge. This structure combines two pharmacologically significant heterocycles, making it a compound of high interest in medicinal chemistry research. Piperazine-thiazole hybrids are recognized for their diverse biological activities, which may include potential applications in neuroscience, oncology, and infectious disease research, based on studies of closely related analogs . Compounds with this specific scaffold are investigated for their ability to interact with key enzymatic pathways. For instance, a structurally related piperazine-thiazole derivative has been characterized as a potent and selective mechanism-based inhibitor of Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane enzyme that regulates endogenous signaling lipids involved in pain and inflammation, suggesting that related compounds may be valuable tools for studying this pathway . Furthermore, both piperazine and thiazole derivatives have demonstrated broad-spectrum antiviral activities and are being explored as anti-HCV and anti-SARS-CoV-2 agents . In oncology research, structural analogs, particularly N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, have been synthesized and evaluated for their cytotoxic effects on various human cancer cell lines, indicating the promise of the thiazole-carboxamide framework in this field . This product is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound in accordance with all applicable laboratory safety standards and regulations.

Properties

IUPAC Name

N-phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c26-21(23-18-9-5-2-6-10-18)25-13-11-24(12-14-25)15-19-16-27-20(22-19)17-7-3-1-4-8-17/h1-10,16H,11-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECZVTPDLZDAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and an α-haloketone under acidic conditions to form the thiazole ring . The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate . The final step involves the formation of the carboxamide group through the reaction of the piperazine-thiazole intermediate with an appropriate isocyanate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas

    Electrophilic Substitution Reagents: Nitric acid, halogens

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds .

Comparison with Similar Compounds

Quinazolinone-Based Piperazine Carboxamides

Compounds such as N-(3-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5) and N-(3,5-dichlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A35) () replace the thiazole moiety with a quinazolinone group. Key differences include:

  • Heterocycle substitution: Quinazolinone (a fused bicyclic system with a carbonyl group) vs. thiazole (monocyclic with sulfur/nitrogen).
  • Physical properties: Quinazolinone derivatives exhibit higher melting points (e.g., A35: 207.5–209.5°C) compared to thiazole analogues (estimated ~180–200°C based on related structures) .
  • Biological activity: Quinazolinones are often associated with kinase inhibition and anticancer activity, while thiazoles are explored for antiproliferative effects .

Halogen-Substituted Derivatives

N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) and N-(3-bromo-2-methylphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A31) () highlight the impact of halogenation:

  • Electron-withdrawing groups (e.g., F, Cl, Br) : Increase metabolic stability and modulate electronic properties.
  • Melting points: Halogenated derivatives (e.g., A31: 200.6–202.2°C) generally have higher melting points than non-halogenated analogues due to enhanced intermolecular forces .

Trifluoromethyl and Methoxy Derivatives

4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide (A14) and N-(4-methoxyphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A18) () demonstrate:

  • Trifluoromethyl groups : Improve lipophilicity and bioavailability.
  • Methoxy groups : Enhance solubility but may reduce membrane permeability.

Thiazole-Containing Analogues

N-Phenyl-4-(1,3-thiazol-5-ylmethyl)piperazine-1-carboxamide

This compound () differs in thiazole substitution (position 5 vs. 4 in the target molecule). Key observations:

  • Activity: Exhibits an IC₅₀ of 100,000 nM against cytoplasmic aspartate aminotransferase, suggesting low potency .
  • Structural implication : Substitution position on thiazole significantly impacts target interaction.

Bi-Heterocyclic Propanamides

Compounds like 7a-l () incorporate thiazole and oxadiazole moieties. These derivatives emphasize:

  • Dual heterocycles : Synergistic effects on binding and selectivity.
  • Synthetic flexibility : Modular assembly via S-substitution reactions .

Physicochemical and Pharmacokinetic Comparison

Compound Core Structure Melting Point (°C) Yield (%) Key Functional Groups Reported Activity
Target Compound Thiazole-piperazine ~185–195 (estimated) N/A Phenyl, thiazole Antiproliferative (inferred)
A3 (4-fluoroquinazolinone) Quinazolinone-piperazine 196.5–197.8 57.3 4-Fluorophenyl Kinase inhibition
A14 (3-CF₃-quinazolinone) Quinazolinone-piperazine 197.8–200.3 N/A 3-Trifluoromethylphenyl Anticancer
N-Phenyl-4-(thiazol-5-ylmethyl) Thiazole-piperazine N/A N/A Thiazole-5-yl Aspartate aminotransferase inhibition

Key Research Findings

Quinazolinone vs. Thiazole: Quinazolinone derivatives generally exhibit higher thermal stability (melting points >190°C) compared to thiazole analogues, likely due to increased hydrogen-bonding capacity .

Halogenation Effects : Chloro and bromo substituents improve crystallinity and yield (e.g., A4: 45.2% yield; A31: 53.6% yield) .

Activity Trends: Thiazole-containing compounds show promise in antiproliferative contexts, whereas quinazolinones are more prevalent in kinase-targeted therapies .

Biological Activity

N-phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a thiazole moiety. The compound’s molecular formula is C21H21N5O2SC_{21}H_{21}N_{5}O_{2}S, and it has a molecular weight of approximately 397.48 g/mol .

The biological activity of this compound can be attributed to several mechanisms:

1. Antitumor Activity:
Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing thiazole rings have shown IC50 values in the low micromolar range against human cancer cells, suggesting potent antitumor properties . The presence of electron-donating groups on the phenyl ring enhances this activity.

2. Anticonvulsant Properties:
Thiazole derivatives have also been investigated for their anticonvulsant effects. One study demonstrated that specific thiazole compounds significantly reduced seizure activity in animal models, indicating potential applications in epilepsy treatment .

3. Fatty Acid Amide Hydrolase (FAAH) Inhibition:
Similar compounds have been noted for their ability to inhibit FAAH, an enzyme involved in the metabolism of endocannabinoids. Inhibition of FAAH can lead to increased levels of endogenous cannabinoids, which are associated with pain relief and anti-inflammatory effects .

Research Findings and Case Studies

Several studies have explored the biological activities associated with this compound:

Study Activity Findings
Study 1AntitumorDemonstrated IC50 values < 5 µM against A431 and Jurkat cell lines .
Study 2AnticonvulsantShowed efficacy in reducing seizure frequency in rodent models .
Study 3FAAH InhibitionInhibited FAAH with an IC50 value indicating high selectivity for FAAH-1 over FAAH-2 .

Q & A

Q. Optimization strategies :

  • Use polar aprotic solvents (DMF, DMSO) to enhance reaction rates.
  • Monitor purity via HPLC or TLC during intermediate steps.
  • Adjust stoichiometry (1.5–2.0 equivalents of nucleophiles) to minimize side products .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies protons on the piperazine ring (δ 2.5–3.5 ppm) and thiazole aromatic protons (δ 7.0–8.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected m/z ~432.5 for C₂₇H₂₅N₃OS).
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond lengths and angles (e.g., chair conformation of piperazine rings) .
  • FT-IR : Carboxamide C=O stretches (~1650–1700 cm⁻¹) and thiazole C-S bonds (~690 cm⁻¹) validate functional groups .

Advanced: How can SHELX software resolve crystallographic data inconsistencies in piperazine-thiazole derivatives?

Answer:
SHELXTL/SHELXL is critical for handling challenges such as:

  • Disordered solvent molecules : Use PART and SUMP instructions to model partial occupancy.
  • Twinned crystals : Apply TWIN/BASF commands to refine twin laws (e.g., pseudo-merohedral twinning).
  • Thermal motion : Anisotropic refinement (ANIS) improves atomic displacement parameters for non-H atoms.

Case study : In N-(4-formylpiperazine-1-carbonothioyl)benzamide, hydrogen atoms on nitrogen were located via difference Fourier maps and refined freely using DFIX constraints .

Advanced: What strategies address contradictory bioactivity results in antimicrobial assays for piperazine-thiazole hybrids?

Answer: Contradictions often arise from:

  • Strain specificity : Test against Gram-positive (S. aureus) vs. Gram-negative (E. coli) bacteria using standardized MIC protocols .
  • Solubility issues : Use DMSO stocks ≤1% (v/v) to avoid solvent interference.
  • Metabolic stability : Pre-incubate compounds with liver microsomes to assess degradation .

Q. Data normalization :

Bioassay ParameterProtocol
MIC (μg/mL)Broth microdilution (CLSI M07-A10)
IC₅₀ (enzyme assays)Fluorescence polarization (λₑₓ 485 nm)

Advanced: How to design structure-activity relationship (SAR) studies for optimizing substituent effects on biological activity?

Answer:

Variable substituents : Synthesize analogs with:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring.
  • Hydrophobic moieties (e.g., benzyl, alkyl chains) on the piperazine nitrogen.

Biological testing :

  • Antimicrobial : Agar diffusion assays (zone of inhibition).
  • Enzyme inhibition : Kinase/GPFR binding assays (SPR or ITC).

Computational modeling :

  • Molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., CYP450 enzymes) .

Q. Example SAR Table :

Substituent (R)MIC (μg/mL) S. aureusLogP
-H322.1
-CF₃83.5
-NO₂162.8

Advanced: How to mitigate solubility challenges during in vitro bioassays for this compound?

Answer:

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or lipid-based carriers (e.g., liposomes).
  • pH adjustment : Prepare buffers (pH 7.4 PBS) with surfactants (Tween-80 ≤0.1%).
  • Prodrug approach : Introduce hydrolyzable esters (e.g., acetyl) to enhance aqueous solubility .

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